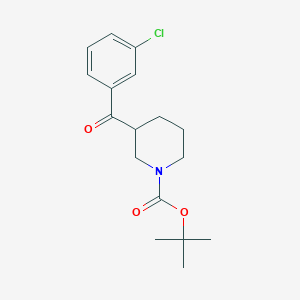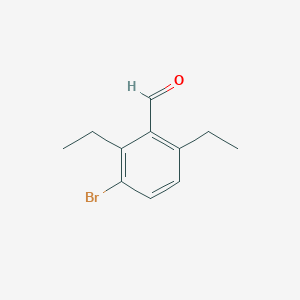
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and nitroso groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and applications.
2,4-Diaminopyrimidine: A related compound with two amino groups, used in various chemical and biological studies.
6-Amino-2-methylpyrimidine: A simpler analog with one amino group and one methyl group.
Uniqueness
6-Amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione is unique due to the presence of both amino and nitroso groups on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research. The specific arrangement of these groups also influences the compound’s physical and chemical properties, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C8H12N4O3 |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
6-amino-1-(2-methylpropyl)-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N4O3/c1-4(2)3-12-6(9)5(11-15)7(13)10-8(12)14/h4H,3,9H2,1-2H3,(H,10,13,14) |
Clave InChI |
FJHKCRGGCFJZIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=C(C(=O)NC1=O)N=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Rac-3-methanesulfonyl-7-oxa-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8338967.png)

![7-iodo-N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B8338974.png)


![4-(4-Chlorobutoxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8339001.png)

![5-bromo-3-cyclopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8339011.png)
